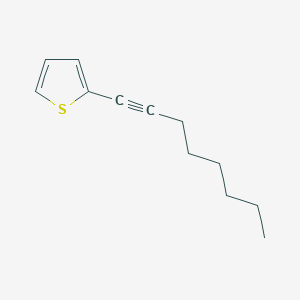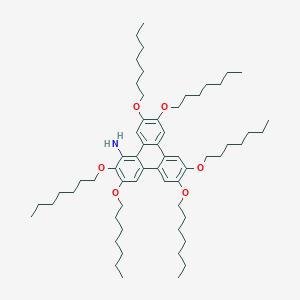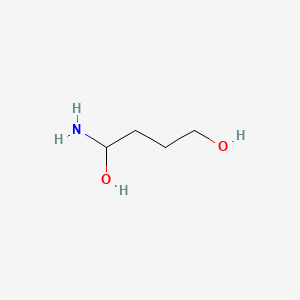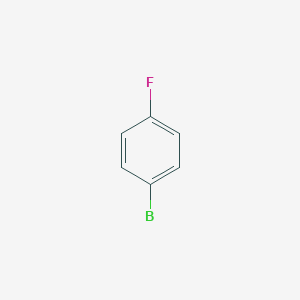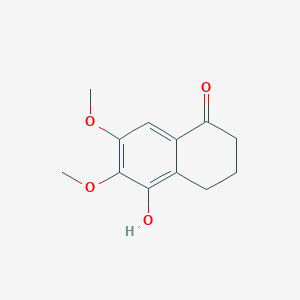
5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of naphthalenones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives, which undergo functional group transformations such as hydroxylation, methoxylation, and reduction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. These activities make it a candidate for drug development and biological studies.
Medicine
In medicine, derivatives of naphthalenones are explored for their therapeutic potential. They may act on specific biological targets to treat various diseases.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and other materials due to their chemical stability and reactivity.
作用機序
The mechanism of action of 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one depends on its interaction with molecular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 5-Hydroxy-6,7-dimethoxy-2,3-dihydronaphthalen-1(2H)-one
- 5-Hydroxy-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one
Uniqueness
The uniqueness of 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one lies in its specific functional groups and their positions on the naphthalene ring
特性
CAS番号 |
412321-29-0 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
5-hydroxy-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O4/c1-15-10-6-8-7(4-3-5-9(8)13)11(14)12(10)16-2/h6,14H,3-5H2,1-2H3 |
InChIキー |
ZIYMSHKCDCYEBL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2CCCC(=O)C2=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


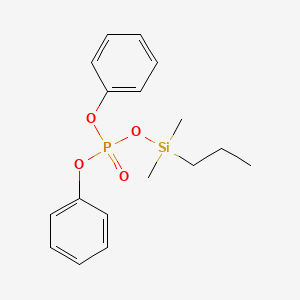
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
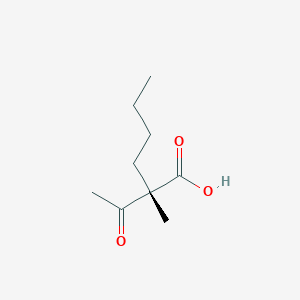
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
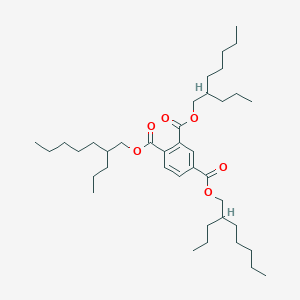
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)
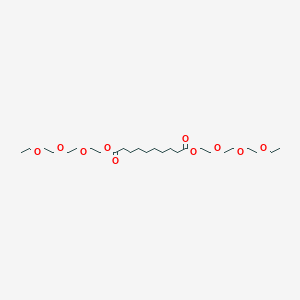
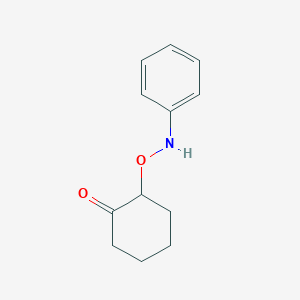
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
